Irigenin trimethyl ether

Description

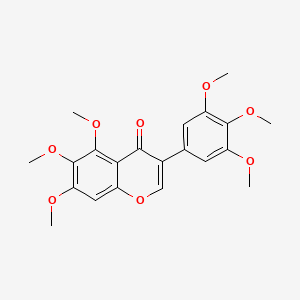

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22O8 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

5,6,7-trimethoxy-3-(3,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H22O8/c1-23-14-7-11(8-15(24-2)19(14)26-4)12-10-29-13-9-16(25-3)20(27-5)21(28-6)17(13)18(12)22/h7-10H,1-6H3 |

InChI Key |

NCEXCGUAXVAJMI-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Distribution of Irigenin Trimethyl Ether

Identification in Plant Species

The distribution of irigenin (B162202) trimethyl ether in the plant kingdom is a subject of ongoing phytochemical research. It has been identified in several distinct plant families, often as a derivative of the related compound, irigenin.

Presence in Iris Species (as a derivative of Irigenin)

Irigenin trimethyl ether is recognized as a constituent of the Iris genus. These plants are known to biosynthesize the compound. The parent compound, irigenin, is a well-documented isoflavone (B191592) found in various Iris species, including Iris tectorum, Iris milesii, Iris germanica, and Iris pallida. nih.gov The rhizomes of Iris pallida, in particular, are noted for containing a variety of isoflavones, including irigenin and its derivatives. researchgate.net Irigenin itself has been reported in Iris adriatica as well. researchgate.net The presence of this compound in this genus highlights the metabolic pathways within these plants that lead to the methylation of irigenin.

Detection in Matthiola longipetala subsp. livida

Recent metabolomic studies have identified this compound in Matthiola longipetala subsp. livida, a member of the Brassicaceae family. mdpi.com Using UPLC-HRMS-MS analysis, researchers have mapped the chemical constituents of different parts of this plant. mdpi.com this compound was annotated among a cluster of polymethoxylated flavone-type aglycones. mdpi.com This finding is significant as it expands the known distribution of this compound beyond the Iridaceae family. mdpi.com

Isolation from Colebrookea oppositifolia Smith

The leaves of Colebrookea oppositifolia Smith, a shrub in the Lamiaceae family, have been found to contain this compound. nih.govresearchgate.net A comprehensive characterization of the secondary metabolites of this plant, native to subtropical regions of Asia, identified forty-three compounds, including the subject isoflavone. nih.govresearchgate.net The presence of this compound was confirmed through LC-MS phytochemical characterization of a methanol (B129727) extract of the leaves. researchgate.net

Occurrence in other botanical sources

Beyond the aforementioned species, the search for this compound in the broader botanical world is an area of active investigation. Its parent compound, irigenin, has been identified in Iris domestica (formerly Belamcanda chinensis). plantaedb.com Further research may reveal the presence of this compound in this and other related species as analytical techniques become more sensitive.

Presence in Non-Plant Biological Matrices

The detection of plant-derived secondary metabolites in animal-derived products is a fascinating area of study, providing insights into ecological interactions and food chains.

Annotation in Stingless Bee Honey Metabolomes

A significant and unexpected discovery has been the annotation of this compound in the metabolomes of stingless bee honey. researchgate.netnih.govmdpi.com Specifically, studies on honey from Tetragonisca fiebrigi in Northeastern Argentina have identified this compound. acs.org Using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and other metabolomic tools, researchers have annotated several major polyphenols in these honey samples, with this compound being among them. nih.govacs.org This finding suggests that the stingless bees producing this honey forage on plants that contain this compound or its precursors, which are then transferred into the honey. mdpi.comacs.org Further research has also noted the presence of this compound in the metabolic profiling of a natural yeast, Trichosporon asahii HZ10, which was isolated from raw honeycombs. acs.org

Table 1: Natural Occurrence of this compound

| Biological Source | Family | Part/Matrix | Reference |

|---|---|---|---|

| Iris germanica | Iridaceae | Not specified | |

| Iris pallida | Iridaceae | Not specified | |

| Matthiola longipetala subsp. livida | Brassicaceae | Flowers, Leaves, Roots | mdpi.com |

| Colebrookea oppositifolia Smith | Lamiaceae | Leaves | nih.govresearchgate.net |

| Stingless Bee Honey (Tetragonisca fiebrigi) | - | Honey | researchgate.netnih.govmdpi.comacs.org |

| Trichosporon asahii HZ10 (from honeycomb) | - | Yeast Isolate | acs.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Irigenin |

| Quercetin 3,4′-dimethyl ether |

| Pachypodol |

| Jaceoside |

| Corymboside |

| Chrysoeriol 7-neohesperidoside |

| Tangeretin |

| Sinensetin |

| 3,5,7,3′,4′-pentamethylflavone |

| 3,5,6,7,3′,4′,5′-heptamethylflavone |

| Kaempferol |

| Iristectorigenin A |

| Nigericin |

| Nigricanin |

| Irisflorentin |

| Iriskumaonin methyl ether |

| Irilone |

| Iriflogenin |

| Silibinin (B1684548) |

The Chemical Compound this compound

This compound is a naturally occurring isoflavone, a class of organic compounds known for their presence in a variety of plants. This article explores the natural occurrence and distribution of this specific chemical compound, with a detailed focus on its accumulation in certain microbial strains.

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes to Irigenin (B162202) Trimethyl Ether in Plants

The formation of irigenin trimethyl ether in plants follows the isoflavonoid (B1168493) biosynthetic pathway, which is a variation of the core flavonoid synthesis route. This pathway begins with the amino acid L-phenylalanine.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three key enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL). frontiersin.org Subsequently, Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.org This chalcone is then isomerized by Chalcone isomerase (CHI) to yield the flavanone (B1672756) naringenin, a critical branch point. frontiersin.org

To enter the isoflavonoid pathway, naringenin is converted by isoflavone (B191592) synthase (IFS), a key enzyme that catalyzes a 2,3-aryl migration reaction. nih.gov The resulting intermediate, 2-hydroxyisoflavanone (B8725905), is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to produce the basic isoflavone skeleton, such as daidzein (B1669772) or genistein (B1671435). nih.gov The specific precursors for irigenin, which has a distinctive substitution pattern on both its A and B rings, arise from further hydroxylation and methylation of these initial isoflavones. Irigenin itself (5,7,3′-trihydroxy-6,4′,5′-trimethoxyisoflavone) is the direct precursor to its trimethyl ether. nih.govwikipedia.org

The unique structure of this compound, featuring multiple methoxy (B1213986) groups, is the result of sequential methylation reactions catalyzed by O-methyltransferases (OMTs). These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the isoflavone backbone. In plants like Belamcanda chinensis (leopard lily), which are rich in these compounds, a variety of isoflavone-specific O-methyltransferases (IOMTs) have been identified. nih.gov

The biosynthesis of irigenin involves methylation at positions 6, 4', and 5'. nih.gov The final step in the formation of this compound is the methylation of the remaining hydroxyl groups on the irigenin molecule. While specific OMTs that catalyze each precise step in every plant species are still a subject of detailed research, it is established that a suite of these enzymes with high substrate specificity is required. For instance, studies in alfalfa have shown that genetic manipulation of isoflavone O-methyltransferase can enhance the biosynthesis of methylated isoflavonoids. nih.gov

Analysis of the chemical structures of isoflavonoids co-occurring with this compound in plants like those from the Iris genus provides clues to its biosynthetic pathway. Irigenin is a central intermediate. caymanchem.comlipidmaps.org Its 7-O-glucoside, known as iridin, is also commonly found, indicating that irigenin is a substrate for both glycosyltransferases and methyltransferases. jst.go.jpmdpi.com

The proposed pathway to this compound starts from a basic isoflavone core which undergoes a series of modifications. The substitution pattern of irigenin (hydroxyl groups at 5, 7, and 3' and methoxy groups at 6, 4', and 5') suggests a sequence of hydroxylation and O-methylation reactions. The final conversion to this compound involves the methylation of these three hydroxyl groups. The presence of related compounds such as tectorigenin (B1682738) (which differs in the B-ring substitution) in the same plants supports the model of a branched pathway where common precursors are modified by different sets of enzymes to create a diversity of isoflavonoids. frontiersin.orgrsc.org

Microbial Biosynthesis and Production Pathways

While plants are the traditional source of this compound, recent discoveries have highlighted the capability of microorganisms to produce this complex flavonoid. This opens avenues for biotechnological production, bypassing the limitations of plant extraction.

The production of flavonoids has been achieved in engineered microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. These efforts typically involve introducing the plant biosynthetic genes (e.g., PAL, C4H, 4CL, CHS, CHI, IFS, and various modifying enzymes like hydroxylases and OMTs) into the microbes.

More remarkably, a naturally occurring yeast strain, Trichosporon asahii HZ10, isolated from raw honeycombs, has been discovered to produce a wide array of flavonoids, including significant quantities of this compound. nih.govacs.org This was the first report of a natural yeast strain with this capability, suggesting that it has evolved its own pathway for flavonoid synthesis. nih.govacs.org The yeast was found to accumulate a total of 146.41 mg/L of flavonoids intracellularly, with this compound being one of the major constituents alongside silibinin (B1684548) and daidzein. nih.gov

To understand the production of this compound in T. asahii HZ10, researchers performed genome mining and transcriptome analysis. nih.govacs.org This revealed that the yeast possesses a novel flavonoid synthesis pathway that differs from those characterized in plants and filamentous fungi. nih.gov The analysis identified key genes involved in the proposed biosynthetic pathway.

The following table summarizes the identified genes and their putative functions in flavonoid biosynthesis within T. asahii HZ10. amazonaws.com

| Gene Abbreviation | Putative Protein Deduced from Gene | Accession Number | Proposed Function in Flavonoid Biosynthesis |

| TaPAL | Phenylalanine ammonia-lyase | OR058884 | Converts L-phenylalanine to cinnamic acid. |

| TaC4H | Cinnamate-4-hydroxylase | OR058887 | Hydroxylates cinnamic acid to form p-coumaric acid. |

| TaCPR | Cytochrome P450 reductase | OR058888 | Electron donor for cytochrome P450 enzymes like C4H. |

| Ta4CL | 4-coumarate-CoA ligase | OR058889 | Activates p-coumaric acid to p-coumaroyl-CoA. |

| TaKAT | 3-ketoacyl-CoA thiolase | OR058890 | Involved in the condensation steps leading to the flavonoid skeleton. |

| TaCHI | Chalcone isomerase | OR058891 | Catalyzes the cyclization of chalcone into a flavanone. |

| TaFLS | Flavonol synthase/Flavanone 3-hydroxylase | OR058892 | Likely involved in modifications of the flavanone core. |

This table is based on data from the transcriptome analysis of Trichosporon asahii HZ10, a natural producer of this compound. amazonaws.com

Transcriptome analysis comparing different fermentation time points (24h vs. 72h) showed differential expression of these genes, confirming their active role during flavonoid production. amazonaws.com This discovery not only diversifies the known origins of flavonoid biosynthesis but also provides a valuable genetic toolkit for developing microbial cell factories for flavonoid production. nih.gov

Comparative Metabolomic Profiling of this compound Accumulation

Metabolomic studies using techniques like liquid chromatography-mass spectrometry (LC-MS) have been crucial in identifying and quantifying this compound in various biological sources. These analyses reveal how its accumulation varies between species and tissues.

For example, metabolomic profiling of the yeast T. asahii HZ10 revealed that this compound is a major component of the 40 different flavonoids it produces. nih.govacs.org In the plant kingdom, irigenin and its derivatives are characteristic metabolites of the Iridaceae family. A study on adventitious-root cultures of Iris germanica showed that the plant produces irigenin and its glucoside, iridin, and that treatment with an abiotic stressor (copper chloride) could alter the accumulation levels, increasing the aglycone (irigenin) content over time. jst.go.jp

The compound has also been identified in other contexts. A metabolomics study of stingless bee honey annotated this compound as one of several flavonoids present, highlighting the transfer of plant metabolites into honey products. unica.itresearchgate.net Another study involving the multi-omics analysis of Malus sieversii (wild apple) identified irigenin as one of the flavonoids accumulating during browning processes in tissue culture. nih.gov

The following table presents a summary of findings from various metabolomic studies that have identified this compound or its direct precursor, Irigenin.

| Source Organism/Product | Study Focus | Key Finding Related to Irigenin/Irigenin Trimethyl Ether | Reference(s) |

| Trichosporon asahii HZ10 (Yeast) | Natural product discovery | This compound is one of three major flavonoids, constituting a significant portion of the total 146.41 mg/L produced. | nih.gov, acs.org, acs.org |

| Iris germanica (Plant) | Isoflavonoid production in root cultures | Adventitious roots accumulate high levels of irigenin and its glucoside, iridin. Elicitor treatment alters the ratio of the glucoside to the aglycone. | jst.go.jp |

| Iris palaestina (Plant) | Metabolomic profiling and bioactivity | Irigenin was isolated as a major isoflavonoid compound from the flower extract. | nih.gov, nih.gov |

| Belamcanda chinensis (Plant) | Transcriptome analysis of isoflavonoid biosynthesis | Irigenin is a major bioactive constituent of the rhizome; genes for its biosynthesis were analyzed. | nih.gov, frontiersin.org |

| Stingless Bee Honey | Metabolomic profiling | This compound was annotated as a component of the honey's flavonoid profile. | unica.it, researchgate.net |

| Malus sieversii (Plant) | Multi-omics of browning in tissue culture | Irigenin was identified as one of the flavonoids that accumulated during the browning process. | nih.gov |

These comparative analyses underscore the widespread but specific distribution of this compound and its precursors, providing valuable data for both chemotaxonomic studies and biotechnological applications.

Chemical Synthesis and Derivatization Strategies

Classical Synthetic Approaches for Irigenin (B162202) Trimethyl Ether and Related Isoflavones

The synthesis of isoflavones, including Irigenin trimethyl ether (also known as 5,7,3',4',5'-pentamethoxyisoflavone), has traditionally been achieved through several key methodologies. These approaches construct the characteristic 3-phenylchromen-4-one backbone from simpler aromatic precursors.

Two of the most prominent classical methods for isoflavone (B191592) synthesis are the deoxybenzoin (B349326) route and the chalcone (B49325) route.

The Deoxybenzoin Route:

This is a widely employed method for the synthesis of isoflavones. The key intermediate is a 2-hydroxydeoxybenzoin (a 2'-hydroxyphenyl benzyl (B1604629) ketone). The general strategy involves the following steps:

Formation of the Deoxybenzoin Intermediate: This can be achieved through several methods, including the Friedel-Crafts acylation of a substituted phenol (B47542) with a phenylacetic acid or its derivative, or the Hoesch reaction between a phenol and a phenylacetonitrile. For the synthesis of this compound, the starting materials would be phloroglucinol (B13840) dimethyl ether and 3,4,5-trimethoxyphenylacetic acid.

Cyclization to the Isoflavone Core: The deoxybenzoin intermediate is then cyclized to form the chromone (B188151) ring. This is typically accomplished by reaction with a one-carbon unit donor, which forms the C2 of the isoflavone. Common reagents for this step include N,N-dimethylformamide (DMF) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) and methanesulfonyl chloride, or with triethyl orthoformate in the presence of a base like piperidine.

A general reaction scheme for the deoxybenzoin route is presented below:

The Chalcone Route:

An alternative classical approach involves the oxidative rearrangement of a chalcone intermediate. Chalcones are open-chain flavonoids that can be readily synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde.

Synthesis of the Chalcone: For a precursor to this compound, 2'-hydroxy-4',6'-dimethoxyacetophenone would be condensed with 3,4,5-trimethoxybenzaldehyde (B134019) in the presence of a base (e.g., NaOH or KOH).

Oxidative Rearrangement and Cyclization: The resulting chalcone is then subjected to an oxidative rearrangement to induce the 1,2-aryl migration necessary for the isoflavone skeleton. A common reagent for this transformation is thallium(III) nitrate (B79036) (TTN). This reaction proceeds through an epoxide intermediate which then rearranges and cyclizes to the isoflavone.

A general reaction scheme for the chalcone route is as follows:

In the chalcone route, the toxicity of thallium reagents has prompted the development of alternative methods for the oxidative rearrangement. Methodologies employing hypervalent iodine reagents, such as diacetoxyiodobenzene, have been explored as less toxic alternatives.

Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these classical reactions. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and product purity.

Synthesis of this compound Analogues and Derivatives for Research Applications

The synthesis of analogues and derivatives of this compound is a key strategy for exploring structure-activity relationships (SAR) and developing compounds with enhanced or novel biological activities. These modifications can target the A-ring, B-ring, or the heterocyclic C-ring of the isoflavone scaffold.

A- and B-Ring Modifications:

Variations in the substitution pattern of the aromatic rings can be achieved by starting with differently substituted phenols, phenylacetic acids, acetophenones, or benzaldehydes in the classical synthetic routes. For instance, analogues with different numbers and positions of methoxy (B1213986) groups, or the introduction of other functional groups like halogens or alkyl chains, can be synthesized to probe their influence on biological targets. The synthesis of polymethoxylated 3-styrylflavones, for example, has been explored for their antiproliferative activity. nih.gov

C-Ring Modifications and Hybrid Molecules:

The C-ring offers opportunities for derivatization. For example, isoflavone analogues can be hybridized with other bioactive scaffolds to create new chemical entities with potentially synergistic or novel pharmacological profiles. This can involve linking other molecules to the isoflavone core via functional groups on the rings. The synthesis of isoflavone derivatives hybridized with alkaloids like cytisine (B100878) has been reported to generate compounds with potential anticancer activities. nih.gov

Below is a table summarizing some synthesized isoflavone analogues and their intended research applications:

| Analogue/Derivative Class | Synthetic Strategy | Research Application |

| Fluorinated Isoflavones | Deoxybenzoin route followed by functionalization | Anticancer activity assessment mdpi.com |

| Prenylated Isoflavones | Suzuki cross-coupling with a functionalized chromone | Antioxidant and anticancer activity mcmaster.ca |

| Isoflavone-Alkaloid Hybrids | Deoxybenzoin route followed by alkylation | Potential anticancer agents nih.gov |

| Polymethoxylated 3-Styrylflavones | Wittig reaction on a 3-(bromomethyl)flavone core | Antiproliferative activity in cancer cells nih.gov |

Exploring Novel Synthesis Methodologies (e.g., green chemistry routes)

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for isoflavone synthesis. These approaches aim to reduce the use of hazardous reagents, minimize waste, and employ milder reaction conditions.

Enzymatic and Biocatalytic Approaches:

The use of enzymes as catalysts offers a green alternative to traditional chemical methods. Lipases, for instance, have been successfully employed in the synthesis of 3-selanyl-isoflavones through a selenylation/cyclization of 2-hydroxyphenyl enaminones and diphenyl diselenide. mdpi.com This biocatalytic method proceeds under mild conditions (30 °C in ethyl acetate) and achieves high yields (87–95%). mdpi.com While not directly applied to this compound, this demonstrates the potential of enzymatic reactions in isoflavone synthesis.

Heterologous Synthesis in Microorganisms:

Advances in synthetic biology have enabled the production of isoflavones in engineered microorganisms like yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli). frontiersin.org By introducing the plant biosynthetic pathway genes into these microbial hosts, it is possible to produce isoflavones from simple sugars. This approach avoids the use of harsh chemical reagents and solvents and offers a sustainable route to these compounds. The heterologous synthesis of isoflavonoids is a rapidly developing field with the potential for large-scale, environmentally friendly production. frontiersin.org

Solvent-Free and Catalyst-Supported Reactions:

Solvent-free reaction conditions, often coupled with the use of solid-supported catalysts, represent another green chemistry strategy. For the synthesis of chalcone precursors, Claisen-Schmidt condensations have been carried out under solvent-free conditions using reusable heterogeneous catalysts, such as heteropoly acids supported on silica. researchgate.net These methods simplify product purification and catalyst recycling, reducing the environmental impact of the synthesis.

Below is an interactive data table summarizing some green synthesis methodologies for isoflavones:

| Methodology | Key Features | Example Application | Yields |

| Lipase-Catalyzed Synthesis | Mild reaction conditions, green catalyst (lipase), short reaction time. | Synthesis of 3-selanyl-isoflavones. mdpi.com | 87-95% mdpi.com |

| Heterologous Biosynthesis | Production in engineered microorganisms (e.g., yeast), sustainable feedstock. | Synthesis of genistein (B1671435) from naringenin (B18129) in yeast. frontiersin.org | Varies |

| Solvent-Free Claisen-Schmidt Condensation | Avoids volatile organic solvents, reusable heterogeneous catalyst. | Synthesis of chalcones using supported heteropoly acids. researchgate.net | Generally high |

Analytical Methodologies for Identification, Characterization, and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to the analysis of Irigenin (B162202) trimethyl ether, enabling its separation from other structurally similar flavonoids and matrix components. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prominently used techniques.

HPLC and UPLC systems are widely employed for the separation and detection of Irigenin trimethyl ether. UPLC, with its use of smaller particle size columns, offers higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. nih.govscience.gov These techniques typically utilize reverse-phase columns, most commonly C18, for separation.

In a representative UPLC method for analyzing plant extracts containing this compound, a gradient elution is used with a mobile phase consisting of water and acetonitrile, both acidified with 0.1% formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.gov The compound is detected by a UV detector, with monitoring at various wavelengths to capture the absorbance maxima of different phenolic compounds, or by a mass spectrometer. nih.gov HPLC with UV detection at 270 nm has also been specified for isolating this compound from other flavonoids.

Table 1: Example of UPLC Method Parameters for the Analysis of this compound nih.gov

| Parameter | Value |

| Instrument | Ultimate 3000 UPLC (Thermo Fisher Scientific®) |

| Column | Nucleoshell RP 18, 2.7 µm, 150 × 2 mm (Macherey-Nagel®) |

| Mobile Phase A | 0.1% Formic Acid in H₂O |

| Mobile Phase B | 100% Acetonitrile (ACN) |

| Gradient | Isocratic 10% B (10 min), 10% to 100% B (30 min), 100% B (10 min) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| UV Detection | 210, 254, 280, 360 nm |

While liquid chromatography is the predominant technique for analyzing non-volatile flavonoids like this compound, Gas Chromatography (GC) has been noted in specific contexts. Generally, GC analysis of flavonoids requires derivatization to increase their volatility and thermal stability. In some comprehensive metabolomic studies of honey, GC-MS is used to identify volatile and semi-volatile compounds like ketones, aldehydes, and esters, while LC-MS/MS is concurrently used for the analysis of non-volatile phenolics, including flavonoids. mdpi.com

Interestingly, a non-target screening of textiles with electronic components using GC-MS identified this compound as one of the detected substances, suggesting its potential presence as a leachable or volatile compound in certain consumer products. mst.dk

Mass Spectrometry (MS) Based Characterization

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the structural characterization and sensitive detection of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the putative identification (annotation) of this compound in complex mixtures such as stingless bee honey and plant extracts. mdpi.comacs.orgresearchgate.netnih.gov This method provides information on both the molecular weight of the compound and its characteristic fragmentation patterns.

In positive ionization mode, this compound is typically detected as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.gov Tandem mass spectrometry (MS/MS or MS²) experiments involve selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides structural information that aids in its identification. For example, in a study analyzing extracts from Matthiola longipetala, this compound (referred to as Hexamethoxyflavone) was tentatively identified by its adducts and fragment ions. nih.gov

Table 2: Experimental Mass Spectrometry Data for this compound nih.gov

| Parameter | Value |

| MS Level | MS2 |

| Precursor Ion Type | [M+H]⁺ |

| Precursor m/z | 403.1387 |

| Ionization Mode | Positive |

| Instrument Type | LC-ESI-QTOF |

| Collision Energy | 20 V / 40 V |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. UPLC coupled with HRMS is a key platform in metabolomics for mapping the chemical constituents of biological samples. nih.govmdpi.com This technique has been successfully used to profile the metabolome of plant extracts and identify a wide range of compounds, including this compound. nih.gov The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers significantly increases confidence in compound annotation. nih.govnih.gov In metabolomics, HRMS data, often combined with multivariate statistical analysis, can help differentiate between samples and identify key discriminating metabolites like this compound. mdpi.comnih.gov

Spectroscopic Methods for Structural Confirmation and Analysis

While chromatography and mass spectrometry are excellent for separation and detection, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy are essential for the unambiguous structural confirmation of isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the complete structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, confirming the arrangement of the methoxy (B1213986) groups and the substitution pattern on the isoflavone (B191592) core. nih.gov Public databases contain experimental ¹³C NMR spectral data for the compound. nih.gov The use of NMR is considered a necessary step for the validation of a compound's identity following its isolation.

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore. When measured online during an HPLC or UPLC analysis using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, the UV spectrum can aid in the initial classification of the compound. researchgate.net The flavonoids in Salvia species, for instance, have been identified based on their UV spectra in methanol (B129727) and with the use of various shift reagents. ut.ac.ir

Mechanistic Investigations of Biological Activities in Preclinical Models

Anti-inflammatory Activity Research

The anti-inflammatory potential of Irigenin (B162202) trimethyl ether has been evaluated in various in vitro systems. A key indicator of its activity is the inhibition of nitric oxide (NO), a significant inflammatory mediator. In relevant studies, Irigenin trimethyl ether has demonstrated substantial inhibitory effects on NO production.

One study quantified this inhibitory capacity, highlighting the compound's potent anti-inflammatory action. The results from this research are summarized in the table below.

Table 1: In Vitro Nitric Oxide (NO) Inhibition by this compound

| Compound | Assay | Result |

| This compound | NO Inhibition | 90.88% |

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Research indicates that its mechanisms include the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The compound is also a constituent of plant extracts that have been shown to inhibit the activation of crucial transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govresearchgate.net These transcription factors are central regulators of inflammatory gene expression, and their inhibition can significantly reduce the production of inflammatory mediators. The anti-inflammatory mechanism may also be linked to the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, which can suppress the overproduction of inflammatory cytokines through the MAPK/NF-κB pathway. acs.org

Anticancer Research in Cellular Models

This compound has been identified as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. Its mechanism is reported to involve the modulation of critical signaling pathways that are often dysregulated in cancer, such as the ERK/MAPK and TNF-α pathways.

Additionally, this compound is found within extracts of Colebrookea oppositifolia, which have demonstrated significant cytotoxic effects against human leukemia (THP-1) cells in vitro. nih.govresearchgate.net The extract containing the compound was found to reduce the viability of these cancer cells with an IC₅₀ value of 6.2 ± 1.2 µg/mL. nih.govresearchgate.net While this indicates the potential of the compound, specific studies detailing the inhibitory effects of isolated this compound on the proliferation of specific cancer cell lines like glioblastoma are not extensively documented in the reviewed literature.

While related isoflavones like Irigenin and Iridin have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, specific research detailing this activity for this compound is limited. ilo.orgnih.govnih.govfrontiersin.org The mechanism of sensitizing cancer cells to apoptosis-inducing ligands like TRAIL has been explored for Irigenin, but similar in-depth studies on its trimethyl ether derivative are not prominently featured in the available scientific literature. nih.gov

The ability to halt the cell cycle is a key strategy for many anticancer agents. Studies on the parent compound, Irigenin, have demonstrated that it can cause cell cycle arrest at the G2/M phase in glioblastoma and liver cancer cells. ilo.orgfrontiersin.org This effect is often linked to the downregulation of proteins such as Cyclin B1 and CDK1. ilo.org However, specific experimental data focusing solely on the modulation of cell cycle progression in cancer cells by this compound is not extensively detailed in the reviewed preclinical research.

Enzyme Inhibition Studies

Preclinical studies detailing the inhibitory effect of this compound on inosine (B1671953) monophosphate dehydrogenase (IMPDH), including specific isoforms like H. pylori IMPDH, are not available in the current body of scientific literature. Research on the parent compound, irigenin, has shown potent and selective inhibitory activity against H. pylori IMPDH, but these specific enzyme inhibition studies have not been replicated for its trimethyl ether derivative. nih.gov

Data from in vitro screening has indicated that this compound possesses inhibitory activity against cyclooxygenase (COX) enzymes. Specifically, its effect on COX-1 has been quantified. While studies on the related compound irigenin show potent and selective inhibition of COX-2, the profile for this compound appears to differ based on available data. nih.gov

One study modeling the activity of various natural compounds reported a significant inhibitory effect of this compound on COX-1. However, corresponding data for its effect on COX-2, which would be necessary to determine its selectivity index, was not provided in the source.

Table 2: Cyclooxygenase (COX) Inhibition by this compound

| Compound | Enzyme | % Inhibition | Source |

| This compound | COX-1 | 90.88% |

This table is interactive. Click on the headers to sort the data.

Other Investigated Biological Mechanisms (e.g., antioxidant properties where relevant to a specific mechanism)

Preclinical research has begun to uncover the biological mechanisms through which this compound may exert its effects, with a particular focus on its antioxidant and related anti-inflammatory properties. These investigations have highlighted its interaction with key cellular signaling pathways that are crucial in the response to oxidative stress and inflammation.

Studies involving stingless bee honey, a natural product identified to contain this compound, have provided initial insights. In a preclinical model of lipopolysaccharide (LPS)-induced chronic subclinical systemic inflammation in rats, supplementation with stingless bee honey demonstrated a protective role against oxidative stress. researchgate.net This effect was mediated through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear factor-kappa B (NF-κB), and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways. researchgate.net The treatment was found to enhance the expression of Nrf2 and antioxidant enzymes while decreasing the expression of NF-κB p65 and p38 MAPK in various organs, including the liver, kidney, heart, and lung. researchgate.net

While direct mechanistic studies on this compound are emerging, research on its parent compound, irigenin, offers valuable parallel insights. A study on the effects of irigenin on UVB-induced ocular damage in an in vivo model demonstrated its potent antioxidant and anti-apoptotic capabilities. nih.gov The research highlighted that irigenin's protective effects were mediated through the activation of the Nrf2 pathway. nih.gov UVB exposure was found to downregulate Nrf2 and associated antioxidant enzymes, a trend that was reversed by irigenin treatment. nih.gov This suggests that the Nrf2 pathway is a key target for the antioxidant activity of irigenin.

Furthermore, the anti-inflammatory mechanisms of irigenin have been linked to the inhibition of the NF-κB pathway. In a study using murine macrophage RAW 264.7 cells, irigenin was shown to inhibit LPS-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This was achieved by diminishing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism for this effect was the suppression of NF-κB activation. nih.gov Given the close structural relationship, it is plausible that this compound may share similar mechanistic pathways.

The following table summarizes the key preclinical findings related to the biological mechanisms of this compound and its parent compound, irigenin.

| Compound | Preclinical Model | Key Findings | Implicated Mechanism |

| Stingless Bee Honey (containing this compound) | LPS-induced chronic inflammation in rats | Ameliorated inflammatory markers and oxidative stress. researchgate.net | Modulation of Nrf2, NF-κB, and p38 MAPK signaling. researchgate.net |

| Irigenin | UVB-induced ocular damage in mice | Mitigated histopathologic changes and oxidative DNA damage. nih.gov | Activation of the Nrf2 pathway. nih.gov |

| Irigenin | LPS-stimulated murine macrophage RAW 264.7 cells | Inhibited production of NO and PGE2; suppressed iNOS and COX-2 expression. nih.gov | Suppression of NF-κB activation. nih.gov |

Structure Activity Relationship Sar Studies

Correlation between Structural Features and Biological Mechanisms

The biological activity of isoflavones is intrinsically linked to their molecular architecture. For irigenin (B162202) trimethyl ether, its anti-inflammatory potential has been explored through computational modeling. In a study utilizing linear discriminant analysis, irigenin trimethyl ether was classified among a set of natural compounds analyzed for their anti-inflammatory properties. This analysis relied on topological descriptors, which are numerical values that characterize the structure of a molecule. nih.gov The model aimed to differentiate between active and inactive anti-inflammatory compounds, providing a framework for identifying promising new drug leads from natural sources. nih.gov

The core isoflavone (B191592) scaffold, consisting of two aromatic rings (A and B) linked by a three-carbon bridge that forms a heterocyclic C ring, is a key determinant of its biological interactions. The substitution pattern on these rings significantly influences the compound's activity. In the case of this compound, the presence of methoxy (B1213986) groups at specific positions on both the A and B rings dictates its physicochemical properties, such as lipophilicity and electronic distribution, which in turn govern its interactions with biological targets.

Impact of Methylation Patterns on Activity and Selectivity

The extensive methylation of irigenin to form this compound has a profound impact on its biological profile. Methylation, a common modification of flavonoids, can significantly alter their bioavailability, metabolism, and potency. The methoxy groups in this compound are located at the 5, 6, and 7 positions of the A-ring and the 3', 4', and 5' positions of the B-ring. nih.gov This extensive methylation pattern is a distinguishing feature of the molecule.

Generally, methylation of hydroxyl groups on the isoflavone skeleton can increase the lipophilicity of the compound. This enhanced lipophilicity can facilitate passage through cellular membranes, potentially increasing its intracellular concentration and subsequent biological effects. Furthermore, the methylation pattern can influence the selectivity of the compound for specific enzymes or receptors. By blocking certain hydroxyl groups, methylation can prevent metabolic inactivation or direct the molecule to bind to specific targets with higher affinity.

Comparative Analysis with Irigenin and other Isoflavone Analogues

To understand the unique properties of this compound, it is essential to compare its activity with its parent compound, irigenin, and other related isoflavones. Irigenin itself, an O-methylated isoflavone found in plants of the Iris genus, has been shown to possess anti-inflammatory and antifungal activities. frontiersin.orgresearchgate.net

The primary difference between irigenin and this compound lies in the number of free hydroxyl groups. Irigenin possesses free hydroxyl groups, which can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. In contrast, the hydroxyl groups in this compound are capped by methyl groups. This structural alteration can lead to different binding affinities and mechanisms of action.

While direct comparative studies quantifying the biological activities of irigenin and this compound in the same assays are not extensively reported, inferences can be drawn from their structural differences. The increased lipophilicity of this compound due to methylation might enhance its ability to cross biological membranes compared to the more polar irigenin. However, the free hydroxyl groups in irigenin may be crucial for specific interactions with certain biological targets, potentially making it more potent in some contexts.

When compared to other isoflavones, the extensive methylation of this compound sets it apart. For example, daidzein (B1669772) and genistein (B1671435), two of the most well-studied isoflavones, possess hydroxyl groups that are key to their estrogenic and other biological activities. The absence of these free hydroxyls in this compound suggests it may have a different spectrum of activity or interact with different cellular targets.

The following table provides a comparative overview of this compound and its related isoflavones.

| Compound Name | Key Structural Features | Known Biological Activities |

| This compound | Fully methylated hydroxyl groups | Detected in samples with antimicrobial and antioxidant activity. researchgate.netacs.org Predicted anti-inflammatory activity. nih.gov |

| Irigenin | O-methylated isoflavone with free hydroxyl groups | Anti-inflammatory, antifungal. frontiersin.orgresearchgate.net |

| Daidzein | Isoflavone with hydroxyl groups at positions 7 and 4' | Phytoestrogenic, antioxidant. |

| Genistein | Isoflavone with hydroxyl groups at positions 5, 7, and 4' | Phytoestrogenic, antioxidant, anticancer. |

Computational Modeling for SAR Prediction and Lead Optimization

Computational modeling has emerged as a powerful tool in drug discovery and development, enabling the prediction of structure-activity relationships and the optimization of lead compounds. nih.gov For this compound, in silico methods have been employed to predict its potential as an anti-inflammatory agent. nih.gov

Topological descriptors, as used in the study involving this compound, provide a quantitative representation of a molecule's structure. nih.gov These descriptors can be used to build mathematical models that correlate structural features with biological activity. nih.gov Such models can then be used to screen large databases of virtual compounds to identify those with a high probability of being active, thereby accelerating the discovery of new therapeutic agents. mdpi.com

For lead optimization, computational approaches can guide the chemical modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. In the context of this compound, these methods could be used to explore the effects of altering the methylation pattern or introducing other functional groups. For example, molecular docking simulations could be used to predict how modifications to the structure of this compound would affect its binding to a specific protein target. This in silico analysis can help prioritize the synthesis of new analogues with improved therapeutic potential, saving time and resources in the drug development process.

The following table summarizes the computational approaches that can be applied to the SAR study of this compound.

| Computational Method | Application in SAR Studies | Potential for Lead Optimization |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Guide the design of more potent analogues. |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a receptor. | Optimize ligand-receptor interactions. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of a ligand-receptor complex. | Assess the stability of binding and identify key interactions. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups for biological activity. | Design novel compounds that fit the pharmacophore. |

Future Research Directions and Potential Academic Applications

Exploration of Undiscovered Natural Sources and Biodiversity

While many isoflavones are well-documented in leguminous plants, the natural distribution of their methylated derivatives like irigenin (B162202) trimethyl ether is less understood. Future research should focus on bioprospecting initiatives to identify novel botanical and microbial sources. Exploring the metabolomes of plants from unique ecological niches, as well as endophytic fungi and bacteria, could reveal previously unknown producers of this compound. For instance, related compounds like naringenin (B18129) trimethyl ether have been identified in species such as Dahlia tenuicaulis and bacteria like Streptomyces diastatochromogenes. nih.gov This suggests that a systematic investigation into the biodiversity of related plant genera and microbial strains could yield new, and potentially more abundant, natural sources of irigenin trimethyl ether.

Advancements in Sustainable Production Methods

To facilitate in-depth research, a reliable and sustainable supply of this compound is essential. Current production often relies on complex chemical synthesis or extraction from low-yielding natural sources. Future academic inquiry should prioritize the development of biotechnological production platforms. This includes the optimization of microbial fermentation processes using genetically engineered yeasts or bacteria. nih.gov Research has shown that various microorganisms, including Lactobacillus plantarum and Streptococcus thermophilus, can biotransform isoflavone (B191592) glycosides into more bioactive aglycones through the action of enzymes like β-glucosidase. mdpi.comresearchgate.netnih.gov Similar strategies could be adapted, potentially by introducing specific methyltransferase enzymes into these microbial systems, to create efficient cell factories for the de novo synthesis of this compound. Optimizing fermentation conditions such as medium composition, pH, and temperature will be crucial for maximizing yield and ensuring a cost-effective production pipeline. spkx.net.cn

Development of Novel Synthetic Strategies for Structural Diversification

The development of novel and efficient synthetic routes is a cornerstone of future research into this compound. Advanced synthetic strategies would not only secure a consistent supply for biological studies but also enable the creation of a diverse library of structural analogs. nih.gov Techniques such as diversity-oriented synthesis (DOS) can be employed to systematically modify the core isoflavone skeleton. researchgate.net Modern catalytic methods, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, offer precise control for functionalizing the A- and B-rings of the isoflavone structure. nih.gov By generating derivatives with varied substitution patterns, researchers can conduct detailed structure-activity relationship (SAR) studies to identify the key molecular features responsible for its biological effects and to develop compounds with enhanced potency or selectivity. researchgate.net

Integration of Omics Technologies

To fully understand the biological role of this compound, an integrated systems biology approach is necessary. The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of its impact on cellular systems. nih.govmdpi.com Multi-omics analysis can be used to map the biosynthetic pathway of the compound in its natural source, identifying the specific genes and enzymes involved in its formation. mdpi.comnih.gov In the context of its biological activity, these technologies can help identify global changes in gene expression, protein levels, and metabolic profiles in cells or tissues exposed to the compound. nih.gov This approach can reveal the broader cellular networks affected by this compound, moving beyond a single-target perspective and providing a comprehensive map of its mechanism of action. nih.govqiagenbioinformatics.complos.org

Elucidating Additional Molecular Targets and Signaling Networks

While the parent compound, irigenin, has been shown to interact with specific molecular targets such as integrins to inhibit metastatic processes, the full spectrum of targets for this compound is unknown. medchemexpress.comscispace.com Isoflavones as a class are known to modulate a wide array of signaling pathways, including NF-κB, Akt, MAPK, and Wnt, which are critical in various cellular processes. nih.govresearchgate.net Future research should employ advanced techniques like chemical proteomics and computational docking to identify direct binding partners of this compound. Elucidating how this specific methylation pattern influences interactions with known isoflavone targets, such as estrogen receptors (ERs) and peroxisome proliferator-activated receptors (PPARs), is a key area of inquiry. nih.govnih.gov Understanding its impact on these and other signaling networks will be crucial for defining its precise molecular mechanisms. jst.go.jpmdpi.com

Application in Preclinical Disease Models for Mechanism-Based Research

The application of this compound in well-defined preclinical models is essential for validating its therapeutic potential and understanding its mechanisms of action in a physiological context. researchgate.net Initial in vitro studies using cancer cell lines have demonstrated the antiproliferative effects of various isoflavones, providing a basis for similar investigations with this compound. mdpi.commdpi.com Subsequent in vivo studies in animal models of disease (e.g., oncology, inflammatory disorders) will be critical to assess its efficacy and to correlate its molecular activities with physiological outcomes. These mechanism-based studies should be designed to confirm the engagement of molecular targets identified through in vitro and omics approaches, providing a robust, evidence-based understanding of how the compound functions within a complex biological system.

Exploring Derivatization for Enhanced Mechanistic Selectivity

Strategic chemical modification, or derivatization, of the this compound structure can yield powerful tools for mechanistic research. researchgate.net By synthesizing a series of analogs with subtle structural changes—for example, altering the position or number of methyl groups—researchers can fine-tune the compound's binding affinity and selectivity for specific molecular targets. nih.gov This approach allows for the creation of highly selective chemical probes that can be used to dissect the contribution of individual targets to a particular biological outcome. Such derivatives can help to isolate and study specific signaling pathways, providing clearer insights into the compound's mechanism of action and helping to separate desired therapeutic effects from potential off-target activities. nih.gov

Q & A

Basic: What analytical techniques are recommended for isolating and characterizing Irigenin trimethyl ether in plant extracts?

This compound can be isolated using high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for structural confirmation . For complex matrices, GC-MS with derivatization (e.g., trimethylsilylation) enhances sensitivity, particularly for differentiating isomers with similar retention times . Preparative thin-layer chromatography (TLC) is also used for initial fractionation. Validation should include NMR spectroscopy (e.g., H and C) to confirm methoxy group positions and scaffold integrity .

Basic: How is the anticancer activity of this compound typically evaluated in vitro?

Standard protocols involve MTT assays to assess cytotoxicity, with careful attention to cell line selection (e.g., colon cancer Coca-2 vs. normal CCD841 cells) and concentration gradients (e.g., 0–100 μM) . Normalization to non-cancerous cell lines is critical to distinguish selective toxicity. Data should include dose-response curves , IC calculations, and statistical validation (e.g., Student’s t-test with p < 0.05) .

Advanced: How can researchers resolve discrepancies in cytotoxicity data across studies (e.g., varying IC50_{50}50 values)?

Discrepancies often arise from differences in cell culture conditions , solvent effects (e.g., DMSO concentration), or compound purity . To mitigate:

- Standardize protocols using CLSI guidelines for cell viability assays.

- Validate purity via HPLC-UV/Vis (>95%) and account for batch-to-batch variability.

- Cross-reference pharmacokinetic parameters (e.g., solubility, stability in media) using techniques like LC-MS/MS to quantify degradation .

Advanced: What strategies improve the solubility and bioavailability of this compound in pharmacological studies?

Due to its hydrophobic nature, nanoparticle encapsulation (e.g., PLGA or liposomes) or co-solvent systems (e.g., PEG-400/water) are effective . Phase solubility studies with cyclodextrins (e.g., β-cyclodextrin) can enhance aqueous solubility. For in vivo models, pharmacokinetic profiling via HPLC-MS after oral/intraperitoneal administration is recommended to assess bioavailability .

Advanced: How does this compound modulate ABCG2 transporter activity, and what experimental models validate this?

In JC-1 efflux assays , this compound inhibits ABCG2 with an IC of ~15 μM, comparable to known inhibitors like Ko143 . Use live-cell imaging with fluorescent substrates (e.g., mitoxantrone) to quantify efflux inhibition. Pair with Western blotting to measure ABCG2 protein expression post-treatment. Confirm specificity via competitive binding assays using structural analogs (e.g., chromone derivatives) .

Advanced: What structural features of this compound correlate with aromatase inhibition?

Molecular docking studies reveal that methoxy groups at positions 3', 4', and 7 enhance hydrophobic interactions with aromatase’s active site (e.g., residues Met374, Leu477) . Compare IC values with analogs (e.g., myricetin-3,7,4'-trimethyl ether) to establish structure-activity relationships . Use in silico mutagenesis to predict critical residues for binding .

Basic: What statistical methods are appropriate for analyzing this compound’s biological activity?

Student’s t-test (for two-group comparisons) or ANOVA (for multi-group studies) with post-hoc corrections (e.g., Tukey’s test) are standard . Data should be reported as mean ± SD (n ≥ 3 replicates). For dose-response curves, use non-linear regression (e.g., GraphPad Prism) to calculate IC and Hill slopes .

Advanced: What synthetic routes are available for this compound, and how are intermediates characterized?

A validated route involves demethylation of apigenin trimethyl ether using boron tribromide , followed by iodination and methylation to introduce methoxy groups . Monitor reactions via TLC and purify intermediates via column chromatography . Confirm structures using H NMR (e.g., singlet peaks for methoxy groups at δ 3.8–4.0 ppm) and HR-MS for exact mass .

Basic: How can researchers ensure reproducibility in studies involving this compound?

- Document batch-specific data (e.g., purity, supplier).

- Include positive controls (e.g., doxorubicin for cytotoxicity assays) and vehicle controls (e.g., DMSO).

- Adhere to FAIR data principles : Share raw chromatograms, spectra, and statistical scripts in repositories .

Advanced: What computational tools are used to predict the pharmacokinetic properties of this compound?

SwissADME predicts absorption (e.g., LogP ≈ 2.5) and Boiled-Egg model for blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like α9β1 integrins . Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.